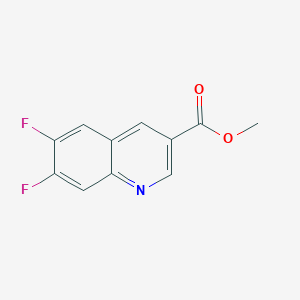

Methyl 6,7-Difluoroquinoline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7F2NO2 |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

methyl 6,7-difluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H7F2NO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3 |

InChI Key |

STNASRSNMJFHKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6,7 Difluoroquinoline 3 Carboxylate and Analogs

De Novo Synthesis Approaches to the Difluoroquinoline Ring System

The foundational strategy for constructing the quinoline (B57606) ring is through de novo synthesis, which involves the assembly of the bicyclic system from acyclic precursors. Several classical methods, adaptable to the synthesis of fluorinated quinolines, have been established, including the Gould-Jacobs, Conrad-Limpach-Knorr, and Doebner-von Miller reactions. These methods typically involve the condensation of a substituted aniline with a carbonyl compound, followed by cyclization to form the quinoline core. For the synthesis of 6,7-difluoroquinolines, these reactions would utilize 3,4-difluoroaniline as the key starting material.

A notable and direct approach for the synthesis of precursors to Methyl 6,7-Difluoroquinoline-3-carboxylate involves the reaction of substituted isothiocyanates with malonate esters.

Synthesis from Substituted Isothiocyanates and Malonate Esters

A convenient and efficient pathway to a precursor of this compound has been developed, commencing with a substituted phenyl isothiocyanate. This method provides a direct route to the 4-hydroxyquinoline-3-carboxylate scaffold.

The synthesis initiates with 3,4-Difluorophenyl Isothiocyanate as the starting material. This compound provides the necessary difluorinated benzene (B151609) ring that will become part of the final quinoline structure.

In this key step, 3,4-Difluorophenyl Isothiocyanate is condensed with Dimethyl Malonate. This reaction, followed by S-alkylation, leads to the formation of an intermediate that is primed for the subsequent cyclization step to form the quinoline ring system.

Cyclization Reactions in Quinolone Formation

The final and crucial step in many quinoline syntheses is the ring-closing reaction that forms the pyridinone portion of the quinoline nucleus. This is often achieved through an intramolecular cyclization.

The cyclization to form the quinolone ring can be viewed as an intramolecular electrophilic substitution, akin to a Friedel–Crafts acylation. In this process, an electrophilic carbon on the side chain attached to the aniline nitrogen attacks the benzene ring, leading to the formation of the new six-membered ring. This cyclization is typically promoted by thermal conditions or the presence of a catalyst. For instance, in the synthesis starting from 3,4-difluorophenyl isothiocyanate, the cyclization of the intermediate is carried out by heating in diphenyl ether. This high-temperature condition facilitates the intramolecular reaction, leading to the formation of the 4-hydroxyquinoline-3-carboxylate derivative.

| Starting Material | Reagents | Key Intermediate | Cyclization Condition | Product |

| 3,4-Difluorophenyl Isothiocyanate | 1. Dimethyl Malonate, NaH 2. Alkyl Halide | S-alkylated condensation product | Heat (e.g., diphenyl ether) | Methyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate derivative |

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion from Indoles for Quinoline-3-carboxylates

An alternative and elegant approach to the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction of indoles. wikiwand.comiipseries.orgablelab.eu This methodology proceeds through a tandem cyclopropanation and ring-expansion sequence.

The reaction is initiated by the Rh(II)-catalyzed decomposition of a halodiazoacetate in the presence of an indole. This generates a rhodium-bound carbene, which then undergoes cyclopropanation with the 2,3-double bond of the indole ring to form a labile cyclopropane intermediate. wikiwand.comiipseries.orgablelab.eu Subsequent ring-opening of this strained three-membered ring and elimination of a hydrogen halide leads to the formation of the six-membered pyridinone ring, yielding the quinoline-3-carboxylate product. wikiwand.comiipseries.orgablelab.eu This method offers a mild and efficient route to a variety of substituted quinoline-3-carboxylates. wikiwand.comiipseries.orgablelab.eu

| Substrate | Reagent | Catalyst | Proposed Intermediate | Product |

| Indole | Ethyl halodiazoacetate | Rh(II) carboxylate (e.g., Rh2(esp)2) | Indoline-cyclopropane adduct | Ethyl quinoline-3-carboxylate |

Esterification and Functional Group Interconversion at the Carboxylate Moiety

The introduction of the methyl ester group at the C-3 position of the 6,7-difluoroquinoline core is a critical step in the synthesis of the target compound. This can be accomplished through several methods, including direct esterification of the corresponding carboxylic acid, methylation using various reagents, and transesterification processes.

Methyl Ester Formation Strategies

Direct esterification, often employing the Fischer-Speier esterification method, is a common strategy for converting carboxylic acids to their corresponding esters. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the product side by using a large excess of methanol or by removing the water formed during the reaction. For instance, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid has been successfully synthesized by the hydrolysis of its corresponding ethyl ester using hydrochloric acid in methanol, a reaction that can be reversed to form the methyl ester from the carboxylic acid under acidic conditions. chemicalbook.com

A general procedure for the synthesis of quinoline carboxylate esters involves the reaction of quinoline carboxylic acid compounds with a glycol monoalkyl ether under the action of a strong acid catalyst, followed by purification steps. researchgate.net

Alternatively, the methyl ester can be formed by reacting the carboxylic acid with a suitable methylating agent. This approach is particularly useful when the substrate is sensitive to the harsh acidic conditions of direct esterification.

Methyl Iodide: Methyl iodide is a widely used reagent for the methylation of carboxylic acids. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile to attack the methyl iodide. This method has been successfully employed in the methylation of various carboxylic acids. juniperpublishers.comnih.gov For example, consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been investigated, leading to both O- and N-methylation products. nih.govchemicalbook.com An efficient method for the methylation of carboxylic acids uses potassium hydroxide in dimethyl sulfoxide with methyl iodide. juniperpublishers.com

Dimethyl Sulfoxide (DMSO): Dimethyl sulfoxide can also serve as a methylating agent, particularly in the presence of a suitable activator. While less common than other methods for simple ester formation, it has been used in specific methylation reactions. sioc-journal.cn

Diazomethane: Diazomethane (CH2N2) is a highly effective but hazardous reagent for the methylation of carboxylic acids. It reacts rapidly and cleanly with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the only byproduct. Due to its explosive and toxic nature, it is often generated in situ for immediate use. researchgate.netresearchgate.net Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative that can also be used for the efficient methylation of carboxylic acids. researchgate.net

Methylboronic Acid: While less common for simple esterification, organoboron reagents like methylboronic acid have been used in rhodium-catalyzed C-H methylation of 8-methylquinolines, demonstrating their utility in introducing methyl groups to quinoline structures. evonik.com

Transesterification Processes

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.combohrium.com This method can be employed to convert an existing ester of the 6,7-difluoroquinoline-3-carboxylic acid, for example, an ethyl ester, into the desired methyl ester by reacting it with methanol under acidic or basic conditions. The equilibrium is typically shifted towards the desired product by using a large excess of methanol. wikipedia.orgmasterorganicchemistry.combohrium.com

Strategic Fluorination at Positions 6 and 7 of the Quinoline Core

The introduction of fluorine atoms at the C-6 and C-7 positions of the quinoline ring is a key feature of many potent antibacterial agents. The synthesis of the 6,7-difluoroquinoline core often starts from appropriately substituted aniline precursors.

A common and effective method for constructing the quinoline ring system is the Gould-Jacobs reaction . hsppharma.comnih.gov This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. To obtain the desired 6,7-difluoroquinoline core, 3,4-difluoroaniline is used as the starting material. The subsequent steps involve the formation of an intermediate which then undergoes intramolecular cyclization at high temperatures to yield the quinoline ring.

For example, the synthesis of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate for fluoroquinolone antibiotics like moxifloxacin (B1663623), starts from 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester. This intermediate undergoes cyclization in the presence of potassium carbonate in DMF to afford the desired difluorinated quinolone core. iucr.orgnih.govresearchgate.net

Derivatization at Key Positions (C-2, C-4, C-7, N-1)

Further functionalization of the this compound scaffold at various positions can lead to a diverse range of analogs with potentially enhanced biological activities.

C-2 Position: The C-2 position of the quinoline ring is susceptible to nucleophilic attack, especially when the nitrogen is activated as an N-oxide. This allows for the introduction of various substituents. For instance, 2-hydrazinoquinoline can be used as a derivatization agent for carboxylic acids. nih.gov

C-4 Position: The 4-oxo group of the quinolone core can be modified. For example, it can be converted to a 4-thioxo group by treatment with Lawesson's reagent. The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamides has also been explored for their biological activities. bldpharm.com

C-7 Position: The C-7 position is a common site for modification in fluoroquinolone antibiotics, significantly influencing their antibacterial spectrum and potency. nih.govyoutube.com Nucleophilic aromatic substitution reactions are frequently employed to introduce various amine-containing substituents at this position. For example, 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid can be reacted with morpholine in DMSO to yield the 7-morpholino substituted product. prepchem.com Similarly, various cyclic amines have been introduced at the C-7 position of 6-fluoroquinolones. researchgate.net

N-1 Position: The nitrogen atom at the N-1 position can be alkylated to introduce various substituents. This is a common strategy in the synthesis of fluoroquinolone antibiotics, where groups like cyclopropyl (B3062369) or ethyl are introduced. nih.gov For example, ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-3-carboxylate is synthesized via N-alkylation. iucr.orgnih.govresearchgate.net The alkylation of 6-substituted purines has been achieved regioselectively at the N-7 position. mdpi.com

Introduction of Sulfur-Containing Moieties (e.g., Thioxo and Sulfanyl Groups)

The incorporation of sulfur-containing functional groups, such as thioxo and sulfanyl groups, into the quinoline scaffold is a significant area of synthetic focus. These moieties can influence the electronic properties and biological activities of the resulting compounds.

A convenient method for synthesizing a precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been developed starting from 3,4-difluorophenyl isothiocyanate. mdpi.comdoaj.org This reaction proceeds with a 78% yield and provides a valuable intermediate for the synthesis of novel fluoroquinolone derivatives. mdpi.comdoaj.org The presence of a sulfur atom at the C-2 position is a notable feature in some fourth-generation antibiotics. mdpi.com

The synthesis of quinoline derivatives with sulfur-containing groups can also be achieved through various cyclization and substitution reactions. For instance, the reaction of thiocarboxanilide derivatives with other reagents can lead to the formation of thioxo- and sulfanyl-substituted heterocyclic systems. scirp.org Additionally, the aminolysis of trichlorothieno[3,4-b]quinolinone can yield a variety of products, including those with thioxo groups at the C-9 position of the pyrrolo[3,4-b]quinoline core. researchgate.net

Table 1: Synthesis of Sulfur-Containing Quinolines

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Difluorophenyl isothiocyanate | Dimethyl malonate, Potassium tert-butylate, 4-Fluorobenzyl chloride | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | 78 | mdpi.comdoaj.org |

Functionalization at C-7 for Novel Derivatives

The C-7 position of the quinoline ring is a common site for modification to generate novel derivatives with tailored properties. Strategies for functionalization at this position often involve the introduction of an azide group, which serves as a versatile precursor for subsequent transformations.

The introduction of an azide group at the C-7 position is a key step in the synthesis of many quinoline derivatives. This is typically achieved by reacting a 7-fluoro or 7-chloro substituted quinoline with sodium azide. For instance, ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives are prepared via a multistep synthesis where the key step is the selective formation of an azide at the C-7 position at 60°C. nih.gov

Once the 7-azido derivative is obtained, it can be readily reduced to the corresponding 7-amino compound. A mild and effective method for this reduction utilizes zinc and ammonium chloride. nih.gov This 7-amino functionality can then be further derivatized to introduce a wide variety of substituents.

The 7-azidoquinoline intermediates are valuable precursors for the synthesis of triazole-quinoline hybrids through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govnih.govnih.gov This reaction involves the [3+2] cycloaddition of the azide group with a terminal alkyne in the presence of a copper(I) catalyst, leading to the formation of a 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net

This methodology has been successfully employed to synthesize a variety of novel hybrid molecules. For example, quinoline-thiazole appended 1,4-disubstituted 1,2,3-triazoles have been synthesized via a Cu(I) catalyzed 1,3-dipolar cycloaddition reaction. tandfonline.com Similarly, new scaffolds consisting of 1,2,3-triazole linked quinoline derivatives have also been prepared. asianpubs.org The CuAAC reaction is known for its high efficiency, reliability, and broad functional group tolerance. nih.govresearchgate.net

Table 2: Synthesis of C-7 Functionalized Quinolines

| Starting Material | Reagent(s) | Intermediate/Product | Key Reaction Type | Reference |

|---|---|---|---|---|

| Ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Sodium azide | Ethyl 7-azido-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Nucleophilic Aromatic Substitution | nih.gov |

| Ethyl 7-azido-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Zinc, Ammonium chloride | Ethyl 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | Reduction | nih.gov |

| 8-(prop-2-yn-1-yloxy)quinoline | 2-bromo-N-thiazole acetamide, Sodium azide, Copper sulfate pentahydrate, Sodium ascorbate | Quinoline-thiazole appended 1,4-disubstituted 1,2,3-triazole | CuAAC | tandfonline.com |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the quinoline ring, particularly at positions activated by electron-withdrawing groups. wikipedia.org In the context of 6,7-difluoroquinolines, the fluorine atom at the C-7 position is susceptible to displacement by various nucleophiles. mdpi.comresearchgate.net

This reactivity allows for the introduction of a wide range of substituents at the C-7 position, which significantly influences the properties of the resulting compounds. mdpi.com The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a fluoride ion). wikipedia.org The presence of electron-withdrawing groups on the quinoline ring facilitates this reaction by stabilizing the negatively charged intermediate. wikipedia.orgyoutube.com

Substitution at N-1 Position with Aryl Groups

The N-1 position of the quinoline ring can also be functionalized, for instance, through N-arylation reactions. The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, provides a method for the N-arylation of quinolin-2(1H)-ones using arylboronic acids as the arylating agents. nih.govresearchgate.net This reaction proceeds in the presence of a copper(II) catalyst and a base, such as pyridine. nih.gov

This methodology has been used to synthesize a variety of N-aryl-3-formyl-2-quinolone derivatives. nih.govresearchgate.net The ability to introduce aryl groups at the N-1 position allows for the modulation of the electronic and steric properties of the quinoline derivatives, which can be important for their potential applications. researchgate.net

Mechanistic Investigations of Chemical Transformations

Pathways of Ring Closure and Cyclization Reactions

The formation of the quinoline (B57606) core is a critical step in the synthesis of Methyl 6,7-Difluoroquinoline-3-carboxylate and its analogues. Two prominent pathways for this transformation are the Gould-Jacobs reaction and intramolecular Friedel-Crafts-type cyclizations.

Gould-Jacobs Reaction: This reaction is a widely used method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold. The process begins with the condensation of a substituted aniline, such as 3,4-difluoroaniline, with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate. This initial step involves a nucleophilic attack from the aniline's nitrogen onto the malonate derivative, followed by the elimination of an alcohol to form an anilinomethylenemalonate intermediate. wikipedia.orgablelab.eu The subsequent key step is a thermal cyclization, which proceeds via a 6-electron electrocyclization mechanism to form the quinoline ring. wikipedia.orgd-nb.info This high-temperature intramolecular reaction yields the ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form. wikipedia.orgwikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.info

Intramolecular Friedel-Crafts-Type Cyclization: An alternative and effective pathway involves an intramolecular electrophilic aromatic substitution, which is a type of Friedel-Crafts reaction. mdpi.comwikipedia.org In a documented synthesis of a derivative, Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the cyclization is the final step in ring formation. mdpi.com The precursor, an N-(3,4-difluorophenyl) substituted intermediate, is heated in a high-boiling solvent like diphenyl ether. mdpi.com Under these conditions, the ester group acts as the electrophilic component, and the electron-rich difluoro-substituted benzene (B151609) ring acts as the nucleophile. The reaction proceeds via an attack from the aromatic ring onto the carbonyl carbon of a malonyl group, leading to ring closure and subsequent elimination to form the quinoline system. This cyclization is often promoted by reagents like Eaton's reagent (P₂O₅/MeSO₃H) under milder conditions than traditional polyphosphoric acid. researchgate.net

The general mechanism for these cyclization reactions is summarized below:

| Key Ring Closure Pathways for 6,7-Difluoroquinolines | |

|---|---|

| Reaction Type | Mechanism Summary |

| Gould-Jacobs Reaction | 1. Condensation of 3,4-difluoroaniline with an alkoxymethylenemalonate ester. 2. Thermal 6-electron electrocyclization to form the quinoline ring. wikipedia.org |

| Intramolecular Friedel-Crafts-Type Cyclization | 1. Generation of an acyclic precursor containing the 3,4-difluorophenyl moiety and a malonyl group. 2. Thermal or acid-catalyzed intramolecular electrophilic attack from the aromatic ring onto a carbonyl carbon to close the ring. mdpi.comresearchgate.net |

Nucleophilic Substitution Mechanisms in Poly-halo-quinoline-3-carboxylates

The fluorine atoms on the benzene ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is crucial for the synthesis of many fluoroquinolone antibiotics, where the substituent at the C-7 position significantly influences the biological activity. nih.govnih.gov

The SNAr mechanism proceeds via a two-step addition-elimination process. The aromatic ring, activated by the electron-withdrawing quinoline core and the carboxylate group, is attacked by a nucleophile (e.g., amines, phenols, thiols). tandfonline.comyoutube.com This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group, in this case, a fluoride ion, is eliminated, restoring the aromaticity of the ring.

Research on compounds like ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate has shown that these SNAr reactions can be highly regioselective. tandfonline.com The chlorine at the C-4 position is generally the most reactive towards nucleophiles. However, under controlled conditions, selective substitution of the fluorine at the C-7 position can be achieved. For instance, the C-7 fluorine can be selectively replaced by an azide group using sodium azide. nih.gov The increased electrophilicity of the C-7 carbon, due to the para-relationship with the ring nitrogen, facilitates this substitution. The reactivity order of halogens in this SNAr context is often F > Cl > Br > I, contrary to SN1/SN2 reactions, because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and favoring the initial nucleophilic attack. youtube.com

| SNAr Mechanism on 6,7-Difluoroquinolines | |

|---|---|

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electron-deficient carbon atom bearing a fluorine substituent (e.g., C-7), breaking the aromatic π-system. |

| 2. Formation of Meisenheimer Complex | A resonance-stabilized, negatively charged intermediate (Meisenheimer complex) is formed. |

| 3. Elimination of Leaving Group | The fluoride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product. tandfonline.comyoutube.com |

Mechanisms of Functional Group Interconversion (e.g., Azide Reduction, Esterification)

Functional group interconversions are essential for elaborating the basic quinoline structure into more complex molecules.

Azide Reduction: The reduction of an azide group, often introduced at the C-7 position via SNAr, to a primary amine is a key transformation. A variety of methods can be employed for this conversion. A common and mild method involves the use of zinc dust in the presence of an ammonium salt like ammonium chloride. nih.gov Other established methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or the Staudinger reaction, which uses a phosphine like triphenylphosphine followed by aqueous workup. The Staudinger reaction proceeds through the formation of a phosphazide intermediate, which then loses N₂ gas to form an iminophosphorane that is subsequently hydrolyzed to the amine.

Esterification: The carboxylate group at the C-3 position is fundamental to the molecule's identity. The formation of the methyl ester is typically achieved through Fischer esterification. chemistrysteps.combyjus.comorganic-chemistry.orgathabascau.ca This acid-catalyzed reaction involves the treatment of the corresponding quinoline-3-carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism involves several equilibrium steps: libretexts.org

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the methanol's hydroxyl group on the activated carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule, a good leaving group, to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product, an excess of methanol is typically used, or the water formed during the reaction is removed. athabascau.calibretexts.org

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity: This refers to the control of the position at which a chemical bond is formed. In the synthesis of substituted Methyl 6,7-Difluoroquinoline-3-carboxylates, regioselectivity is critical in two main areas:

Ring Closure: During the Gould-Jacobs reaction, the cyclization of an unsymmetrically substituted aniline can potentially lead to two different regioisomers. The reaction of 3,4-difluoroaniline, however, leads unambiguously to the 6,7-difluoroquinoline product, as the cyclization is directed by the initial condensation step. wikipedia.orgd-nb.info The regioselectivity is generally governed by the electronic properties of the aniline ring, with cyclization favored at the more nucleophilic and less sterically hindered ortho position relative to the amino group. d-nb.info

Nucleophilic Aromatic Substitution (SNAr): As discussed previously, the substitution of fluorine atoms on the quinoline ring is highly regioselective. In 6,7-difluoroquinolones, the C-7 position is generally more reactive towards nucleophiles than the C-6 position. tandfonline.comnih.gov This preference is attributed to the electronic activation by the heterocyclic nitrogen atom, which has a more pronounced effect on the para-position (C-7) than the meta-position (C-6). This allows for the selective introduction of various functional groups at the C-7 position, which is a cornerstone of fluoroquinolone drug design. tandfonline.com

Stereoselectivity: Stereoselectivity, the preferential formation of one stereoisomer over another, is generally not a factor in the synthesis of the core aromatic structure of this compound itself, as the quinoline ring is planar and achiral. However, stereoselectivity becomes critically important if chiral substituents are introduced, for example, at the C-7 position or on the N-1 nitrogen, as is common in many modern fluoroquinolone drugs. In such cases, the synthesis of specific enantiomers or diastereomers is required, often involving asymmetric synthesis techniques. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For the title compound, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum, recorded in Chloroform-d (CDCl₃) at 400 MHz, reveals the distinct proton environments within the molecule. The spectrum displays a singlet at 4.05 ppm, corresponding to the three protons of the methyl ester group (OCH₃). mdpi.com Another singlet at 4.46 ppm is assigned to the two protons of the methylene (B1212753) bridge in the (4-fluorobenzyl)sulfanyl group (CH₂S). mdpi.com

The aromatic region of the spectrum shows complex splitting patterns due to proton-proton and proton-fluorine couplings. A doublet of doublets at 7.00 ppm is attributed to the two protons on the 4-fluorobenzyl ring that are ortho to the fluorine atom (C¹⁴H, C¹⁶H), with coupling constants of ⁸.³ Hz (³JH-F) and ⁸.⁶ Hz (³JH-H). mdpi.com The other two protons on this ring (C¹³H, C¹⁷H) appear as a doublet of doublets at 7.43 ppm. mdpi.com

The protons on the difluoroquinoline core are observed at 7.57 ppm (C⁸H) and 7.92 ppm (C⁵H), both as doublets of doublets, indicating coupling to adjacent protons and fluorine atoms. mdpi.com A broad singlet at a significantly downfield shift of 13.16 ppm confirms the presence of the hydroxyl group (OH) at the C4 position, likely involved in intramolecular hydrogen bonding. mdpi.com

Interactive Data Table: ¹H NMR Data for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 4.05 | Singlet | 3H | OCH₃ | - |

| 4.46 | Singlet | 2H | CH₂S | - |

| 7.00 | Doublet of Doublets | 2H | C¹⁴H, C¹⁶H | ³JH-F = 8.3, ³JH-H = 8.6 |

| 7.43 | Doublet of Doublets | 2H | C¹³H, C¹⁷H | ⁴JH-F = 5.6, ³JH-H = 8.6 |

| 7.57 | Doublet of Doublets | 1H | C⁸H | ³JH-F = 11.0, ⁴JH-F = 7.3 |

| 7.92 | Doublet of Doublets | 1H | C⁵H | ³JH-F = 10.2, ⁴JH-F = 9.0 |

| 13.16 | Singlet | 1H | OH | - |

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides a detailed map of the carbon framework. The spectrum shows a signal at 34.95 ppm for the methylene carbon (C¹¹) and at 52.83 ppm for the methyl ester carbon (MeO). mdpi.com The carbonyl carbon of the ester group is observed at a characteristic downfield shift of 171.04 ppm. mdpi.com

The carbon atoms of the quinoline (B57606) and benzyl (B1604629) rings appear in the aromatic region, with their chemical shifts significantly influenced by the attached fluorine atoms, leading to complex carbon-fluorine couplings (JC-F). mdpi.com For instance, the carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JC-F), with C⁶ appearing as a doublet of doublets at 149.10 ppm (¹JC-F = 250.9 Hz, ²JC-F = 15.2 Hz) and C⁷ at 154.71 ppm (¹JC-F = 257.5 Hz, ²JC-F = 15.7 Hz). mdpi.com The carbon of the 4-fluorobenzyl ring attached to fluorine (C¹⁵) resonates at 162.08 ppm with a ¹JC-F of 245.5 Hz. mdpi.com These large coupling constants are definitive evidence for the direct attachment of fluorine to these carbon atoms.

Interactive Data Table: ¹³C NMR Data for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

| Chemical Shift (δ) ppm | Assignment | Key Coupling Constants (J) Hz |

| 34.95 | C¹¹ (CH₂S) | - |

| 52.83 | MeO (OCH₃) | - |

| 102.32 | C³ | - |

| 110.28 | C⁵ | ²JC-F = 19.2, ³JC-F = 2.1 |

| 114.34 | C⁸ | ²JC-F = 16.9 |

| 149.10 | C⁶ | ¹JC-F = 250.9, ²JC-F = 15.2 |

| 154.71 | C⁷ | ¹JC-F = 257.5, ²JC-F = 15.7 |

| 162.08 | C¹⁵ | ¹JC-F = 245.5 |

| 171.04 | C=O | - |

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the molecule. For the title compound, three distinct signals are observed. mdpi.com The signals appear as multiplets between -115.08 and -115.37 ppm, -126.88 and -127.15 ppm, and -136.90 and -137.19 ppm. mdpi.com These are assigned to the fluorine atoms at C¹⁵ (on the benzyl ring), C⁷, and C⁶ of the quinoline core, respectively. mdpi.com The different chemical shifts confirm the three unique electronic environments of the fluorine atoms.

While specific 2D NMR spectra for this compound are not provided in the reference material, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the coupled protons on the 4-fluorobenzyl ring (7.00 ppm and 7.43 ppm) and between the protons on the quinoline core (7.57 ppm and 7.92 ppm), confirming their adjacent positions.

HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer) correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal. For example, the proton singlet at 4.05 ppm would correlate with the carbon signal at 52.83 ppm, confirming the OCH₃ group. Similarly, it would connect the aromatic proton signals to their respective carbon signals on both the quinoline and benzyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be useful in determining the preferred conformation of the (4-fluorobenzyl)sulfanyl side chain relative to the quinoline ring system by observing through-space interactions between the CH₂S protons and nearby aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides valuable information about the functional groups present in the molecule. The spectrum for the title compound shows a broad absorption band at 3350 cm⁻¹, characteristic of an O-H stretching vibration, confirming the hydroxyl group. mdpi.com Absorptions at 2920 and 2850 cm⁻¹ correspond to C-H stretching vibrations. mdpi.com A strong band at 1658 cm⁻¹ is assigned to the C=O stretching of the ester carbonyl group. mdpi.com The presence of aromatic rings is indicated by the C=C stretching vibrations observed at 1594 and 1506 cm⁻¹. mdpi.com The C-F stretching vibrations, characteristic of fluorinated aromatic compounds, are also present in the fingerprint region.

Interactive Data Table: Key IR Absorption Bands

| Wavenumber (ν/cm⁻¹) | Assignment |

| 3350 | O-H stretch |

| 2920, 2850 | C-H stretch |

| 1658 | C=O stretch (ester) |

| 1594, 1506 | C=C stretch (aromatic) |

| 1214 | C-O stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry was used to determine the molecular weight and study the fragmentation pattern of the compound. The mass spectrum shows the molecular ion peak (M⁺) at an m/z of 379, which corresponds to the molecular weight of the compound (C₁₈H₁₂F₃NO₃S). mdpi.com The fragmentation pattern provides further structural confirmation. A prominent fragment ion is observed at m/z 109, which corresponds to the 4-fluorobenzyl cation ([FC₆H₄CH₂]⁺), and this is the base peak (100% relative abundance), indicating the facile cleavage of the S-CH₂ bond. mdpi.com Another significant fragment is seen at m/z 270, resulting from the loss of the 4-fluorobenzyl group from the molecular ion. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions

No specific experimental data regarding the UV-Visible absorption maxima (λmax) and corresponding electronic transitions for Methyl 6,7-Difluoroquinoline-3-carboxylate could be retrieved from the searched scientific literature. While studies on other quinoline derivatives are available, this information is not directly applicable to the title compound.

X-ray Diffraction for Solid-State Structural Confirmation

Similarly, a definitive single-crystal X-ray diffraction analysis for this compound, which would provide precise data on its crystal system, space group, and key structural parameters, was not found in the reviewed literature. Although crystallographic data exists for a variety of substituted quinolines and their derivatives, this information cannot be used to confirm the solid-state structure of the specific compound .

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are widely used to predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic characteristics. researcher.lifescirp.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G**, are utilized to predict structural parameters such as bond lengths and angles. nih.govacs.org This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its interactions with biological targets. acs.org The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is key to its stability and reactivity. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. acs.org This method is particularly valuable for predicting the electronic absorption spectra (UV-Visible spectra) of compounds. rsc.orgnih.gov By calculating the energies of vertical transitions between the ground state and various excited states, TD-DFT helps in understanding how the molecule absorbs light. researchgate.netnih.gov These calculations provide insights into the nature of electronic transitions, such as π → π* transitions, which are common in aromatic systems like the quinoline ring. rsc.org The theoretical spectra generated by TD-DFT can be compared with experimental data to validate the computational model and to interpret the observed spectroscopic features. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential and its ability to act as a nucleophile. youtube.com For quinoline-based structures, the HOMO is often distributed across the fused aromatic ring system. acs.orgresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor, and its energy relates to the electron affinity and electrophilicity of the molecule. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive. numberanalytics.com

FMO analysis is crucial for predicting how a molecule will interact with other species, for instance, how a fluoroquinolone might bind to its bacterial enzyme target. researchgate.netrsc.org

| Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO | Highest energy molecular orbital that contains electrons. | Associated with nucleophilicity and the ability to donate electrons. |

| LUMO | Lowest energy molecular orbital that is empty of electrons. | Associated with electrophilicity and the ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical stability; a smaller gap often implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. deeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. deeporigin.comresearchgate.netresearchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. uantwerpen.be

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. uantwerpen.be

Green Regions: Represent areas with neutral or near-zero potential.

For quinoline derivatives, MEP analysis can pinpoint the nucleophilic nitrogen atom in the quinoline ring and electrophilic regions, thereby providing crucial information about intermolecular interactions, such as hydrogen bonding, and predicting sites of reaction. rsc.orgresearchgate.netuantwerpen.be

Atomic Charge Distribution and Reactivity Descriptors

The distribution of electron density in a molecule can be quantified through atomic charge calculations. These charges, along with other calculated quantum chemical descriptors, provide a quantitative measure of a molecule's reactivity. scielo.org.mx

Commonly calculated descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A higher value suggests greater stability. uantwerpen.be

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

These descriptors are derived from the energies of the frontier orbitals (HOMO and LUMO) and are instrumental in comparing the reactivity of different molecules within a series. uantwerpen.bescielo.org.mx Analysis of atomic charges can reveal which specific atoms are likely to be involved in chemical reactions. aip.org

| Descriptor | Symbol | Indication |

|---|---|---|

| Electronegativity | χ | Ability to attract electrons. |

| Chemical Hardness | η | Resistance to deformation of the electron cloud. |

| Softness | S | Ease of electron cloud polarization. |

| Electrophilicity Index | ω | Global electrophilic nature of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoroquinolones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fluoroquinolones, QSAR models are developed to predict their antibacterial potency based on various molecular descriptors. aip.orgresearchgate.netmdpi.com

The process involves calculating a set of descriptors for each molecule in a training set with known activity. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric, or hydrophobic in nature. aip.orgresearchgate.net Statistical methods, such as multilinear regression, are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). aip.org A successful QSAR model can then be used to predict the activity of new, unsynthesized fluoroquinolone derivatives, guiding the design of compounds with improved efficacy. nih.govresearchgate.net For example, a study on fluoroquinolone derivatives derived a QSAR equation where antibacterial activity (Log MIC50) was correlated with the atomic charges on specific carbon and oxygen atoms and the LUMO energy. aip.org

Molecular Docking Simulations for Ligand-Target Interactions

While specific molecular docking studies for Methyl 6,7-Difluoroquinoline-3-carboxylate are not extensively documented in publicly available literature, the broader class of quinoline-3-carboxylate and fluoroquinolone derivatives has been the subject of numerous computational investigations. These studies provide valuable insights into the potential ligand-target interactions of this compound class, particularly in the context of their well-established antimicrobial and anticancer activities. Molecular docking simulations are instrumental in predicting the binding affinities and modes of interaction between a ligand and a target protein at the atomic level.

Interaction with Bacterial DNA Gyrase:

A primary target for many fluoroquinolone antibiotics is the bacterial enzyme DNA gyrase, which is essential for DNA replication. nih.govrsc.org Molecular docking studies on various fluoroquinolone derivatives have elucidated the key interactions within the quinolone resistance-determining region (QRDR) of the GyrA subunit. nih.gov These studies consistently show that the carboxylate group at the 3-position and the keto group at the 4-position of the quinoline ring are crucial for binding. mdpi.com They typically form hydrogen bonds and coordinate with a non-catalytic magnesium ion, which in turn interacts with key amino acid residues such as Serine and Aspartic acid within the active site. nih.gov

For instance, docking studies of ciprofloxacin, levofloxacin, and moxifloxacin (B1663623) have identified Asp87 as a critical residue for binding, interacting with the positively charged nitrogen of the piperazine (B1678402) ring. nih.gov The side chain of Ser83 has also been shown to make important contacts with the fluoroquinolone molecules. nih.gov It is plausible that this compound would adopt a similar binding mode, with its carboxylate group playing a pivotal role in chelating the magnesium ion and interacting with the conserved residues in the DNA gyrase active site.

Table 1: Key Interactions of Fluoroquinolone Analogs with DNA Gyrase

| Fluoroquinolone | Key Interacting Residues | Type of Interaction |

| Ciprofloxacin | Asp87, Ser83 | Hydrogen Bonding, Ionic Interaction |

| Levofloxacin | Asp87, Ser83 | Hydrogen Bonding, Ionic Interaction |

| Moxifloxacin | Asp87, Ser83 | Hydrogen Bonding, Ionic Interaction |

Interaction with Other Biological Targets:

Derivatives of quinoline-3-carboxylic acid have also been investigated as inhibitors of other enzymes, such as protein kinases. Molecular docking studies of quinoline-3-carboxamide (B1254982) derivatives against DNA damage and response (DDR) kinases like ATM, ATR, and DNA-PKcs have revealed that the quinoline nitrogen is a key interaction point, often forming a hydrogen bond with the hinge region of the kinase. irins.orgmdpi.com This interaction mimics the binding of the natural ligand, adenosine (B11128) triphosphate (ATP). irins.orgmdpi.com

Furthermore, in silico studies of fluoroquinolones have explored their interactions with other targets, including the HCV NS3 helicase, where compounds like ofloxacin, moxifloxacin, and sparfloxacin (B39565) have shown strong binding affinities. nih.gov The docking analyses revealed interactions within the catalytic groove of the enzyme. nih.gov

Table 2: Predicted Binding Affinities of Fluoroquinolone Analogs with HCV NS3 Helicase

| Compound | Binding Energy (kJ/mol) |

| Moxifloxacin | -9.1 |

| Sparfloxacin | -9.2 |

Data derived from studies on analogous compounds. nih.gov

Structure Activity Relationship Sar and Derivative Design of Difluoroquinoline 3 Carboxylates

Influence of Fluorine Atoms at C-6 and C-7 on Quinoline (B57606) Activity Profiles

The substitution of fluorine atoms at the C-6 and C-7 positions of the quinoline ring has a profound impact on the compound's antibacterial activity. The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics and is crucial for their potent activity. This substitution is thought to enhance the drug's interaction with its primary target, DNA gyrase, a bacterial enzyme essential for DNA replication. The high electronegativity of the fluorine atom can influence the charge distribution of the quinoline ring, potentially favoring the stacking interactions with DNA bases at the active site of the enzyme.

Importance of the C-3 Carboxylate Group for Target Engagement

The carboxylate group at the C-3 position of the quinoline ring is an indispensable feature for the antibacterial activity of this class of compounds. This functional group, in conjunction with the adjacent C-4 keto group, forms a critical pharmacophore that is essential for binding to the DNA gyrase-DNA complex.

The primary mechanism of action of fluoroquinolones involves the stabilization of a transient intermediate in the DNA replication process, where the DNA strands are cleaved by DNA gyrase. The C-3 carboxylate group plays a direct role in this process by chelating with a magnesium ion (Mg²⁺), which in turn bridges the drug to specific amino acid residues within the DNA gyrase enzyme. This interaction effectively locks the enzyme onto the DNA, preventing the re-ligation of the cleaved DNA strands and ultimately leading to bacterial cell death.

Esterification of the C-3 carboxylic acid, as seen in "Methyl 6,7-Difluoroquinoline-3-carboxylate," typically results in a loss of antibacterial activity. This is because the esterified carboxyl group is unable to participate in the crucial chelation with the magnesium ion, thus preventing effective binding to the DNA gyrase-DNA complex. However, such ester derivatives serve as important synthetic intermediates that can be later hydrolyzed to the active carboxylic acid form.

Impact of Substituent Variation at C-7 on Molecular Properties

The C-7 position of the difluoroquinoline-3-carboxylate scaffold is a key site for modification to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds. The introduction of various substituents at this position can significantly influence the molecule's interaction with bacterial enzymes and its ability to penetrate different types of bacteria.

Effects of Heterocyclic Amine Moieties (e.g., Piperazinyl, Pyrrolidinyl, Pyridinyl)

The introduction of heterocyclic amine moieties at the C-7 position is a widely employed strategy to enhance the antibacterial activity of fluoroquinolones. These groups can improve the compound's spectrum of activity, particularly against Gram-positive bacteria, and can also influence their pharmacokinetic profiles.

Piperazinyl Moiety: The piperazinyl group is one of the most common and effective substituents at the C-7 position. It generally confers broad-spectrum antibacterial activity, with good potency against both Gram-positive and Gram-negative bacteria. The basic nitrogen of the piperazine (B1678402) ring can be protonated at physiological pH, which can enhance the drug's solubility and its interaction with the bacterial cell surface.

Pyrrolidinyl Moiety: Pyrrolidinyl substituents at the C-7 position have also been shown to impart potent antibacterial activity. The size and shape of the pyrrolidine ring can influence the binding affinity for DNA gyrase and may offer advantages in terms of cellular uptake in certain bacterial species.

Pyridinyl Moiety: The incorporation of a pyridinyl group at the C-7 position can also lead to compounds with significant antibacterial activity. The aromatic nature of the pyridine ring can introduce additional binding interactions, such as pi-stacking, with the enzyme or DNA. The position of the nitrogen atom within the pyridine ring and any further substitutions on the ring can fine-tune the electronic and steric properties of the molecule, thereby affecting its biological activity.

| C-7 Substituent | Example Compound | General Effect on Activity |

| Piperazinyl | Ciprofloxacin | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

| Pyrrolidinyl | Moxifloxacin (B1663623) | Enhanced activity against Gram-positive and atypical bacteria. |

| Pyridinyl | Garenoxacin | Potent activity with a broad spectrum. |

Integration of Triazole and Tetrazole Moieties

The incorporation of five-membered nitrogen-containing heterocycles, such as triazoles and tetrazoles, at the C-7 position represents another avenue for modifying the properties of difluoroquinoline-3-carboxylates. These moieties can act as bioisosteres for other functional groups and can influence the compound's electronic properties, solubility, and metabolic stability.

Triazole Moieties: The introduction of a triazole ring at the C-7 position can lead to compounds with potent antibacterial activity. The triazole ring can participate in hydrogen bonding and other non-covalent interactions within the active site of DNA gyrase. The specific isomer of the triazole (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and the nature of any substituents on the triazole ring can significantly impact the compound's potency and spectrum of activity.

Tetrazole Moieties: Tetrazole moieties are often used in medicinal chemistry as bioisosteric replacements for carboxylic acids. When incorporated at the C-7 position of a difluoroquinoline, a tetrazole ring can influence the compound's acidity and its ability to interact with biological targets. The nitrogen-rich tetrazole ring can engage in multiple hydrogen bonding interactions, potentially enhancing the binding affinity of the molecule.

| C-7 Substituent | Research Finding |

| 1,2,3-Triazole | Derivatives have shown good to excellent antibacterial activity against a range of bacteria. |

| Tetrazole | Can act as a key pharmacophore for enhancing antibacterial potency. |

Role of N-1 Substituents on Molecular Interactions and Properties (e.g., Aryl vs. Alkyl Groups)

The substituent at the N-1 position of the quinolone ring is another critical determinant of the compound's biological activity and pharmacokinetic properties. The size, shape, and electronic nature of this substituent can influence the molecule's interaction with DNA gyrase, its absorption, distribution, metabolism, and excretion (ADME) profile, and can also impact its safety profile.

Alkyl Groups: Small alkyl groups, such as ethyl and cyclopropyl (B3062369), are commonly found at the N-1 position of clinically successful fluoroquinolones. The cyclopropyl group, in particular, has been shown to be highly effective in enhancing the potency of these compounds. The strained three-membered ring is thought to adopt a conformation that optimizes the binding of the quinolone to the DNA gyrase-DNA complex.

Aryl Groups: The introduction of an aryl group, such as a phenyl or a substituted phenyl ring, at the N-1 position can also lead to potent antibacterial agents. The planar nature of the aryl ring can facilitate stacking interactions within the active site of the target enzyme. However, the presence of a bulky aryl group can sometimes lead to undesirable properties, such as increased phototoxicity. The nature and position of substituents on the aryl ring can be varied to mitigate these effects and to fine-tune the compound's activity and safety profile.

| N-1 Substituent | Example Compound | Key Properties Influenced |

| Cyclopropyl | Ciprofloxacin | High potency, optimal for DNA gyrase binding. |

| Ethyl | Norfloxacin | Good antibacterial activity. |

| 4-Fluorophenyl | Gatifloxacin (B573) | Broad-spectrum activity, potential for phototoxicity. |

Design of Tricyclic and Tetracyclic Quinolone Derivatives from Difluoroquinoline Carboxylates

Building upon the difluoroquinoline-3-carboxylate scaffold, medicinal chemists have designed and synthesized more complex tricyclic and tetracyclic derivatives in an effort to discover new antibacterial agents with improved properties, such as enhanced potency, a broader spectrum of activity, and the ability to overcome bacterial resistance mechanisms.

The general strategy for designing these polycyclic derivatives involves the formation of an additional ring by connecting a substituent at one position of the quinolone ring to another position, often through a linker. For example, a substituent at the N-1 position can be cyclized with the C-2 position, or a substituent at the C-7 position can be fused with the C-8 position.

This compound and its derivatives serve as versatile starting materials for the synthesis of these complex structures. The reactive positions on the quinoline ring allow for the introduction of appropriate functional groups that can then be used to construct the additional rings. These tricyclic and tetracyclic systems can adopt more rigid conformations, which may lead to a more precise fit within the active site of the target enzyme, resulting in enhanced potency. Furthermore, the increased structural complexity can provide opportunities to evade bacterial resistance mechanisms that may have developed against the simpler bicyclic quinolones.

| Derivative Type | Design Strategy | Potential Advantages |

| Tricyclic | Cyclization between N-1 and C-2 positions. | Increased rigidity, potentially enhanced potency. |

| Tetracyclic | Fusion of a ring system across the C-7 and C-8 positions. | Broader spectrum of activity, potential to overcome resistance. |

Prodrug Strategies Involving Carboxylic Acid Esters

The conversion of the polar carboxylic acid group of 6,7-difluoroquinoline-3-carboxylic acid into a less polar methyl ester is a classic prodrug approach aimed at improving the parent drug's physicochemical properties. This modification is designed to enhance oral absorption and cellular penetration by increasing the lipophilicity of the molecule. The underlying principle is that the ester prodrug will be absorbed more efficiently and then undergo in vivo hydrolysis by ubiquitous esterase enzymes to release the active carboxylic acid at the site of action.

The effectiveness of this strategy hinges on a delicate balance: the ester must be stable enough to survive the gastrointestinal tract and reach the target tissue, yet labile enough to be efficiently cleaved by endogenous esterases to liberate the active drug. The rate of this enzymatic hydrolysis is a critical factor influencing the pharmacokinetic profile and therapeutic efficacy of the parent compound.

While specific research detailing the in vivo performance of this compound as a prodrug is not extensively documented in publicly available literature, the broader principles of fluoroquinolone ester prodrugs provide a strong theoretical framework. For instance, studies on other fluoroquinolone ester prodrugs have demonstrated that simple alkyl esters can significantly improve membrane permeability. The rate of hydrolysis, and therefore the release of the active drug, is influenced by the nature of the ester group. Generally, smaller alkyl esters, like methyl esters, are more susceptible to enzymatic cleavage.

Research into related fluoroquinolone prodrugs provides valuable insights. For example, a study focused on amino acid and dipeptide prodrugs of a fluoroquinolone candidate, IMB-070593, highlighted the potential of such modifications to significantly enhance water solubility and in vivo efficacy. While not a simple ester, this research underscores the viability of the prodrug approach for this class of compounds. The success of these more complex prodrugs suggests that even simple esterification, as with this compound, could offer significant advantages.

The following table illustrates the conceptual basis for the prodrug strategy, drawing on general knowledge of fluoroquinolone structure-activity relationships.

| Compound Name | Structure | Rationale for Prodrug Design | Expected Outcome |

| 6,7-Difluoroquinoline-3-carboxylic Acid (Parent Drug) | Quinolone core with -COOH at C-3 and F at C-6 and C-7 | Active pharmacophore with potent antibacterial activity, but potentially limited by poor solubility and membrane permeability. | High intrinsic activity, but may have suboptimal oral bioavailability. |

| This compound (Prodrug) | Quinolone core with -COOCH₃ at C-3 and F at C-6 and C-7 | Masking the polar carboxylic acid group as a methyl ester to increase lipophilicity. | Improved absorption and cellular penetration, followed by enzymatic hydrolysis to the active parent drug. |

Detailed Research Findings from Analogous Studies:

While specific data tables for this compound are not available, research on other ester prodrugs of carboxylic acid-containing drugs provides a basis for expected performance. For instance, studies on ketoprofen ester prodrugs have shown that methyl esters can enhance intestinal permeability and reduce gastrointestinal toxicity compared to the parent drug. The dissolution profiles of these methyl ester prodrugs often show limited release in acidic (gastric) conditions and enhanced release in the more neutral pH of the intestine, which is favorable for oral drug delivery.

Furthermore, the enzymatic hydrolysis of ester prodrugs is a critical evaluation step. Studies involving various ester derivatives have demonstrated that the rate of hydrolysis can be tuned by altering the ester promoiety. For simple alkyl esters, the rate of hydrolysis generally decreases with increasing steric bulk. Therefore, a methyl ester would be expected to undergo relatively rapid enzymatic cleavage, leading to efficient release of the active 6,7-difluoroquinoline-3-carboxylic acid.

Biological Target Engagement and Mechanistic Insights for Difluoroquinoline 3 Carboxylates

Molecular Interactions with Bacterial DNA Gyrase

Quinolones are a significant class of broad-spectrum antibacterial agents whose primary targets are the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. nih.govnih.gov DNA gyrase, an essential bacterial enzyme, introduces negative supercoils into circular DNA, a process critical for DNA replication. youtube.com The mechanism of action for difluoroquinoline-3-carboxylates involves inhibiting this enzyme. nih.govresearchgate.net

The interaction is a complex process where the quinolone molecule binds to the complex formed between DNA gyrase and the bacterial DNA. nih.govnih.gov This binding stabilizes a transient state where the DNA has been cleaved by the enzyme, forming a ternary quinolone-enzyme-DNA complex that blocks the religation of the DNA strands. nih.govnih.gov This blockage of the replication fork leads to an inhibition of DNA synthesis and ultimately results in bacterial cell death. youtube.comnih.gov For most Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones. youtube.comnih.gov

Key molecular interactions contributing to the stability of this complex include:

Chelation of Magnesium Ions: The carboxyl group at position 3 and the oxo group at position 4 of the quinolone structure are essential for activity, in part due to their ability to bind divalent cations like Mg²⁺. researchgate.net A water-metal ion bridge is formed, which is crucial for the interaction between the quinolone and specific amino acid residues within the enzyme's active site.

Stacking Interactions: The planar aromatic ring of the quinolone intercalates between the DNA bases at the cleavage site, engaging in non-covalent stacking interactions. nih.gov

Hydrogen Bonding: Specific amino acid residues in the GyrA subunit of DNA gyrase, such as Ser83 and Asp87, are implicated in drug binding. nih.gov Mutations at these sites are frequently associated with quinolone resistance, highlighting their importance in the drug-target interaction. nih.gov

The 6,7-difluoro substitutions on the quinoline (B57606) ring are known to enhance the potency and antibacterial spectrum of these compounds.

Molecular Interactions with Bacterial Topoisomerase IV

Topoisomerase IV is the other primary target for quinolone antibacterials and is structurally and functionally related to DNA gyrase. nih.gov Its main role is the decatenation, or unlinking, of daughter chromosomes after DNA replication, which is essential for cell division. researchgate.net In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones. nih.govresearchgate.net

The mechanism of inhibition of topoisomerase IV by quinolones is analogous to that of DNA gyrase. The drug converts topoisomerase IV into a poisonous adduct on the DNA, trapping the enzyme in its cleavage complex state. nih.govresearchgate.net This action prevents the resealing of the double-strand DNA break. nih.gov The accumulation of these stalled complexes leads to DNA damage, triggering the SOS pathway for DNA repair. nih.govresearchgate.net If the damage is too extensive, it results in the cessation of DNA synthesis and bacterial cell death. nih.govresearchgate.net Similar to DNA gyrase, resistance to quinolones can arise from mutations in the parC gene, which encodes a subunit of topoisomerase IV, analogous to the gyrA gene in DNA gyrase.

Research into Non-Classical Biological Activities of Quinolones

The unique ability of the quinolone scaffold to interact with DNA and DNA-processing enzymes has prompted research into its therapeutic potential beyond antibacterial applications. researchgate.netresearchgate.net Depending on the specific structural modifications, these compounds can be adapted to target enzymes in eukaryotic cells or viruses. researchgate.net

The structural and mechanistic similarities between bacterial topoisomerases and human topoisomerase II have made quinolone derivatives attractive candidates for anticancer drug development. researchgate.net Human topoisomerase II is a key enzyme in managing DNA topology during replication and cell division, and it is a validated target for several established anticancer drugs. Certain quinolone derivatives have demonstrated antitumor activity, which is believed to stem from their ability to poison human topoisomerase II, leading to the accumulation of DNA double-strand breaks in rapidly proliferating cancer cells. nih.govmdpi.com This DNA damage can induce cell cycle arrest and trigger apoptosis (programmed cell death), selectively killing the cancerous cells. mdpi.com Research focuses on modifying the quinolone structure to enhance selectivity and potency against tumor cells while minimizing toxicity to healthy cells. nih.gov

The quinolone scaffold has also been investigated for antiviral properties. nih.govresearchgate.net The hypothesis that these drugs could bind to viral nucleic acids or nucleoprotein complexes has led to the testing of various derivatives against a range of viruses. nih.gov Indeed, some antibacterial fluoroquinolones have shown effectiveness against viruses such as vaccinia virus and papovaviruses. researchgate.net

Specific modifications to the quinolone structure have yielded compounds with activity against Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The introduction of an aryl group at the piperazine (B1678402) moiety, for example, can shift the compound's activity from antibacterial to antiviral, with a specific action against HIV. researchgate.net The proposed mechanism of action for some of these derivatives involves the inhibition of viral transcription, potentially through interference with the function of the viral Tat protein. nih.govresearchgate.net The structural features of quinolones, particularly their metal-chelating ability, also make them suitable scaffolds for designing inhibitors of metalloenzymes like HIV-1 integrase.

Biophysical Methods for Compound-Target Interaction Analysis

A variety of biophysical techniques are essential for characterizing the interactions between a compound like Methyl 6,7-Difluoroquinoline-3-carboxylate and its biological targets. nuvisan.com These methods provide crucial data on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction, which are vital for understanding the mechanism of action and guiding drug design. nuvisan.comreactionbiology.com

| Biophysical Method | Information Obtained | Application Example |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association/dissociation rates) and affinity (K D ). reactionbiology.comichorlifesciences.com | Measuring the binding kinetics of a quinolone derivative to immobilized DNA gyrase to determine its residence time on the target. reactionbiology.com |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of thermodynamic parameters of binding, including affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). reactionbiology.comichorlifesciences.com | Characterizing the complete thermodynamic profile of the interaction between the compound and topoisomerase IV to understand the driving forces of binding. reactionbiology.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution structural information of the compound-target complex in solution, mapping of the binding site, and characterization of conformational changes upon binding. nuvisan.comichorlifesciences.com | Identifying the specific amino acid residues of DNA gyrase that are in close contact with the quinolone molecule upon binding. |

| X-ray Crystallography | A static, high-resolution 3D structure of the compound bound to its target protein. reactionbiology.com | Visualizing the precise orientation of the difluoroquinoline moiety within the quinolone-binding pocket of the DNA gyrase-DNA complex. |

| Fluorescence Spectroscopy | Determination of binding affinity by monitoring changes in the intrinsic fluorescence of the target protein (e.g., tryptophan) or the fluorescence of the compound itself upon interaction. mdpi.com | Using the intrinsic fluorescence of a quinolone to measure its binding affinity to bacterial DNA or target enzymes. mdpi.com |

| Thermal Shift Assays (e.g., DSF, nanoDSF) | Measurement of the change in the thermal stability of a target protein upon ligand binding, which can be used to screen for binders and estimate affinity. nuvisan.comreactionbiology.com | Assessing whether a quinolone derivative stabilizes the target topoisomerase, indicating a direct binding interaction. |

Elucidation of Molecular Modes of Action against Biological Pathways

Understanding the molecular mode of action involves connecting the initial compound-target interaction to the subsequent cascade of cellular events. For difluoroquinoline-3-carboxylates, the primary antibacterial mode of action is the disruption of essential DNA-related pathways.

By trapping DNA gyrase and topoisomerase IV in cleavage complexes, these compounds introduce lethal double-strand DNA breaks. researchgate.netnih.gov This damage activates the bacterial SOS response, a complex DNA repair pathway. nih.govresearchgate.net However, the continued presence and action of the quinolone overwhelm this repair system, leading to an irreversible cascade of events that includes the inhibition of DNA replication and ultimately, cell death. nih.gov

In the context of non-classical activities, the mode of action against cancer cells would similarly involve the induction of DNA damage via the inhibition of human topoisomerases. This damage triggers cellular surveillance mechanisms, such as cell cycle checkpoints, which can lead to cell cycle arrest in the S phase. mdpi.com If the DNA damage is beyond repair, the cell is directed towards apoptosis, a key mechanism for eliminating cancerous cells. nih.gov The antiviral mechanisms, while less universally defined, appear to involve the inhibition of critical viral enzymes or processes like transcription, thereby halting the viral replication cycle. nih.govresearchgate.net

Future Research Directions in Methyl 6,7 Difluoroquinoline 3 Carboxylate Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic strategies for Methyl 6,7-difluoroquinoline-3-carboxylate and its precursors often involve multi-step processes that may include harsh reaction conditions. For instance, one pathway involves the cyclization of precursors in high-boiling point solvents like diphenyl ether at elevated temperatures (145–148 °C) to facilitate the removal of reaction byproducts such as methanol. mdpi.com Another approach relies on the hydrogenation of a chloro-substituted quinoline (B57606) precursor, followed by saponification and re-esterification to yield the final product. vulcanchem.com

Future research should prioritize the development of more efficient and sustainable synthetic methodologies. Key areas of focus include:

One-Pot Reactions: Designing syntheses that combine multiple steps into a single operation can significantly reduce solvent waste, energy consumption, and purification efforts. Exploring one-pot condensations of substituted anilines or isothiocyanates with malonate derivatives could provide more direct access to the quinoline core. mdpi.comresearchgate.net

Green Catalysis: Replacing traditional catalysts with more environmentally benign alternatives is crucial. This could involve using solid acid catalysts, biocatalysts, or transition-metal catalysts that operate under milder conditions and can be easily recovered and recycled.

Alternative Energy Sources: Investigating microwave-assisted or flow chemistry techniques could dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods.

Atom Economy: Developing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and designing reactions that generate minimal waste.

Table 1: Comparison of Synthetic Route Parameters

| Parameter | Current Methods | Future Sustainable Goals |

|---|---|---|

| Reaction Steps | Multi-step (e.g., cyclization, hydrolysis, esterification) vulcanchem.com | One-pot or reduced-step synthesis |

| Temperature | High (e.g., 145–148 °C) mdpi.com | Ambient or mildly elevated temperatures |

| Solvents | High-boiling point organic solvents (e.g., diphenyl ether) mdpi.com | Green solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Catalysis | Stoichiometric reagents, harsh acids/bases vulcanchem.com | Recyclable, non-toxic catalysts (e.g., biocatalysts, solid acids) |

| Waste Generation | Byproducts from multiple steps and purification | High atom economy, minimal byproducts |

Advanced Structural Modifications for Tailored Molecular Recognition

This compound serves as a key intermediate for creating a vast array of biologically active molecules, particularly fluoroquinolone antibiotics like gatifloxacin (B573) and moxifloxacin (B1663623). researchgate.netmdpi.com The core structure allows for systematic modifications at several key positions to fine-tune the molecule's interaction with specific biological targets, a process known as tailored molecular recognition.

Future research should focus on advanced structural modifications to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.

N-1 Position: Alkylation at the N-1 position with groups like cyclopropyl (B3062369) or ethyl moieties is a well-established strategy to enhance antibacterial activity. researchgate.netprepchem.com Future work could explore novel, sterically diverse, and functionalized substituents to probe interactions with the target enzyme's active site, such as DNA gyrase. mdpi.com

C-7 Position: The C-7 position is critical for modulating antibacterial spectrum and potency. The fluorine atom at this position is often substituted with various nitrogen-containing heterocycles, such as piperazine (B1678402) rings. mdpi.comresearchgate.net Future exploration could involve introducing novel or functionalized heterocyclic systems to improve cell permeability, target binding affinity, and pharmacokinetic properties. mdpi.com

Hybrid Molecules: Synthesizing hybrid compounds that covalently link the fluoroquinolone scaffold to other pharmacophores (e.g., fatty acids, other antimicrobial agents) could create dual-action molecules capable of overcoming resistance or exhibiting entirely new biological activities, such as anticancer or antifungal properties. nih.gov

Integration of Computational Methods for Rational Design and Prediction of Interactions

The traditional approach to drug discovery often involves the synthesis and screening of large libraries of compounds, which is time-consuming and expensive. The integration of computational methods offers a powerful alternative for the rational design of new derivatives of this compound.

Future research should leverage computational chemistry to guide synthetic efforts and accelerate the discovery process.

Molecular Docking: These simulations can predict the binding orientation and affinity of designed molecules within the active site of a biological target, such as bacterial DNA gyrase or topoisomerase IV. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of yet-unsynthesized molecules and to identify the key structural features that govern potency and selectivity.